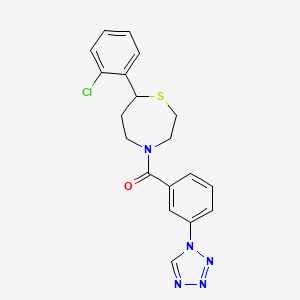
5-phenyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl group might be introduced via a Friedel-Crafts alkylation, the isoxazole ring might be formed via a 1,3-dipolar cycloaddition, and the piperazine ring might be formed via a reaction with a suitable diamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, isoxazole, and thiophene rings would all contribute to the compound’s aromaticity, while the piperazine ring would introduce some flexibility into the molecule.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. For example, the phenyl group might undergo electrophilic aromatic substitution, the isoxazole ring might undergo reactions at the nitrogen atom, and the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carbonyl groups and the nonpolar phenyl and thiophene rings.Applications De Recherche Scientifique
Anticancer Properties: Molecules containing the thiophene ring system exhibit promising anticancer properties. While specific studies on our compound are scarce, its structural features suggest potential in this area. Researchers could investigate its effects on cancer cell lines and explore mechanisms of action.
Anti-Inflammatory Effects: Thiophene-based compounds have been studied for their anti-inflammatory properties. Our compound’s unique structure may contribute to modulating inflammatory pathways, making it a candidate for further investigation.
Antimicrobial Activity: Thiophene derivatives often display antimicrobial effects. Researchers could explore our compound’s ability to inhibit bacterial growth, potentially leading to novel antibiotics.
Cardiovascular Applications: Some thiophene-containing drugs exhibit antihypertensive and anti-atherosclerotic properties. Investigating our compound’s impact on cardiovascular health could yield valuable insights.
Synthetic Strategies
Understanding the synthesis of thiophene derivatives is essential. Key methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These approaches allow access to diverse thiophene structures .
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.ClH/c26-20(17-15-18(28-23-17)16-5-2-1-3-6-16)22-8-9-24-10-12-25(13-11-24)21(27)19-7-4-14-29-19;/h1-7,14-15H,8-13H2,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMSSCDCDEPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


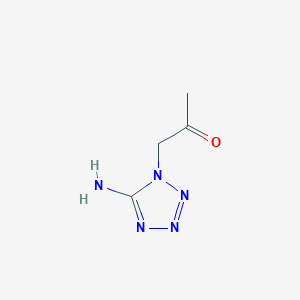

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)

![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
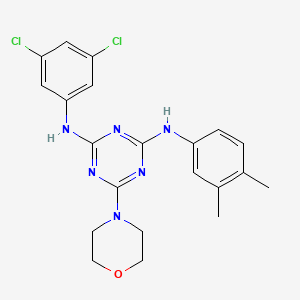
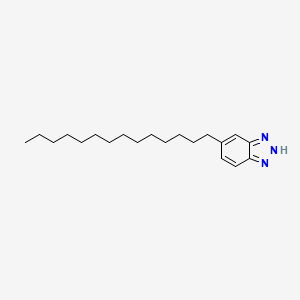
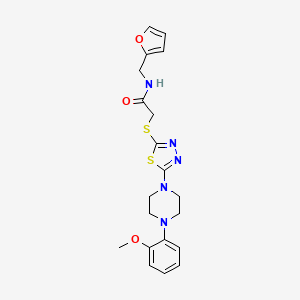
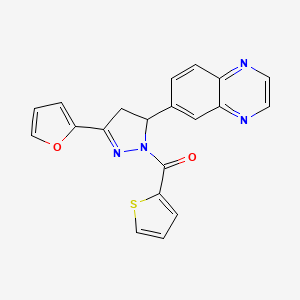
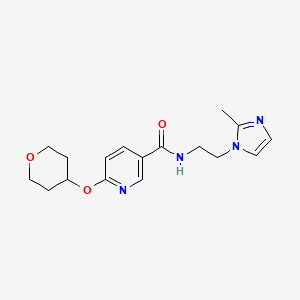
![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)
